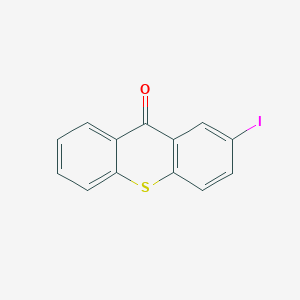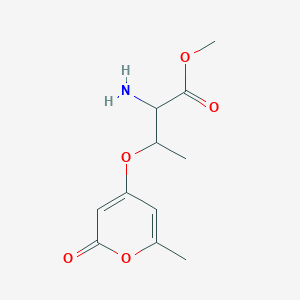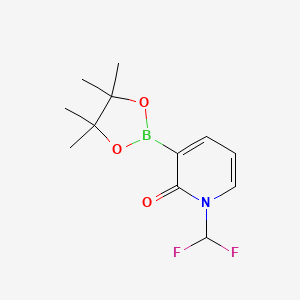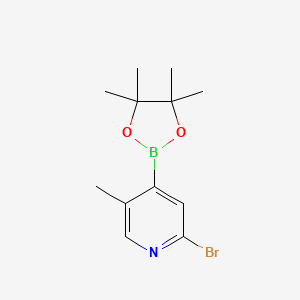
2-Iodo-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-9H-thioxanthen-9-one is a derivative of thioxanthone, a compound known for its photoinitiating properties Thioxanthones are widely used in photopolymerization processes due to their ability to absorb light and initiate polymerization reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-9H-thioxanthen-9-one typically involves the iodination of 9H-thioxanthen-9-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the thioxanthone core using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thioxanthone core can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thioxanthene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed:
Substitution Reactions: Products include various substituted thioxanthones depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thioxanthene derivatives.
Applications De Recherche Scientifique
2-Iodo-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in photopolymerization processes, enabling the formation of polymers with precise control over the polymerization process.
Biology: The compound’s photoreactivity makes it useful in studying light-induced biological processes and developing photoresponsive biomaterials.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the production of high-performance coatings, adhesives, and inks due to its ability to initiate polymerization under UV light.
Mécanisme D'action
The mechanism of action of 2-Iodo-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. Upon exposure to UV light, the compound undergoes excitation to a higher energy state, followed by intersystem crossing to a triplet state. In this state, it can interact with other molecules to generate free radicals or other reactive intermediates, initiating polymerization or other chemical reactions. The presence of the iodine atom enhances the compound’s photoreactivity and efficiency as a photoinitiator.
Comparaison Avec Des Composés Similaires
- 2-Bromo-9H-thioxanthen-9-one
- 2-Chloro-9H-thioxanthen-9-one
- 2-Fluoro-9H-thioxanthen-9-one
Comparison: 2-Iodo-9H-thioxanthen-9-one is unique due to the presence of the iodine atom, which significantly enhances its photoreactivity compared to its bromo, chloro, and fluoro counterparts. The larger atomic radius and higher atomic weight of iodine contribute to a greater degree of light absorption and energy transfer, making it a more efficient photoinitiator. Additionally, the iodine atom’s ability to participate in various substitution reactions expands the compound’s versatility in synthetic applications.
Propriétés
Formule moléculaire |
C13H7IOS |
|---|---|
Poids moléculaire |
338.16 g/mol |
Nom IUPAC |
2-iodothioxanthen-9-one |
InChI |
InChI=1S/C13H7IOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H |
Clé InChI |
DVKZSEWNXFBKOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13656797.png)
![(2Z)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13656798.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)
![azane;5-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-[(E)-2-[4-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13656807.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13656830.png)


